molecular formula C8H4I2N4O B15273073 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde

2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B15273073
M. Wt: 425.95 g/mol
InChI Key: JJUCLKKZDCKLJN-UHFFFAOYSA-N
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Description

2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrimidine rings. The presence of iodine atoms at positions 4 and 5 of the imidazole ring makes this compound particularly interesting for various chemical and biological applications. The aldehyde group at the 5-position of the pyrimidine ring adds to its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde typically involves the iodination of an imidazole precursor followed by the formation of the pyrimidine ring. One common method involves the use of iodine and an oxidizing agent to introduce the iodine atoms into the imidazole ring. The subsequent formation of the pyrimidine ring can be achieved through cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and the aldehyde group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of iodine atoms at specific positions on the imidazole ring, which imparts distinct chemical and biological properties. The combination of imidazole and pyrimidine rings, along with the aldehyde functional group, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H4I2N4O

Molecular Weight

425.95 g/mol

IUPAC Name

2-(4,5-diiodoimidazol-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H4I2N4O/c9-6-7(10)14(4-13-6)8-11-1-5(3-15)2-12-8/h1-4H

InChI Key

JJUCLKKZDCKLJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N2C=NC(=C2I)I)C=O

Origin of Product

United States

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